molecular formula C10H14N2O8S B12400169 N1-Methylsulfonyl pseudouridine

N1-Methylsulfonyl pseudouridine

Cat. No.: B12400169
M. Wt: 322.29 g/mol
InChI Key: NOXLVPSCGFPVOH-BJLRKGDGSA-N
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Description

N1-Methylsulfonyl pseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the addition of a methylsulfonyl group at the N1 position of the pseudouridine molecule. This modification enhances the stability and functionality of the nucleoside, making it a valuable component in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylsulfonyl pseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by the introduction of the methylsulfonyl group at the N1 position. The reaction conditions often include the use of methylsulfonyl chloride and a base such as triethylamine to facilitate the methylation process. The final step involves the deprotection of the hydroxyl groups to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-Methylsulfonyl pseudouridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, methylsulfide derivatives, and various substituted pseudouridine analogs.

Scientific Research Applications

N1-Methylsulfonyl pseudouridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.

    Biology: The compound is incorporated into RNA molecules to study RNA structure and function.

    Medicine: this compound is used in the development of RNA-based therapeutics and vaccines, enhancing their stability and reducing immunogenicity.

    Industry: The compound is utilized in the production of high-fidelity synthetic RNA for various industrial applications.

Mechanism of Action

The mechanism of action of N1-Methylsulfonyl pseudouridine involves its incorporation into RNA molecules, where it enhances the stability and functionality of the RNA. The methylsulfonyl group at the N1 position provides additional hydrogen bonding capabilities, increasing the thermodynamic stability of the RNA. This modification also reduces the recognition of the RNA by the innate immune system, thereby reducing immunogenicity and increasing the efficacy of RNA-based therapeutics.

Comparison with Similar Compounds

    Pseudouridine: The parent compound of N1-Methylsulfonyl pseudouridine, known for its role in stabilizing RNA structures.

    N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, used in mRNA vaccines.

    5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, used to enhance RNA stability.

Uniqueness: this compound is unique due to the presence of the methylsulfonyl group, which provides additional stability and reduces immunogenicity compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based therapeutics and vaccines.

Properties

Molecular Formula

C10H14N2O8S

Molecular Weight

322.29 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylsulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O8S/c1-21(18,19)12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)20-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,8+/m1/s1

InChI Key

NOXLVPSCGFPVOH-BJLRKGDGSA-N

Isomeric SMILES

CS(=O)(=O)N1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CS(=O)(=O)N1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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